molecular formula C27H48O2 B1237436 6alpha-Hydroxycholestanol CAS No. 41083-73-2

6alpha-Hydroxycholestanol

Cat. No. B1237436
CAS RN: 41083-73-2
M. Wt: 404.7 g/mol
InChI Key: PMWTYEQRXYIMND-XNZKQLDXSA-N
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Description

Synthesis Analysis

The synthesis of steroidal compounds like 6alpha-Hydroxycholestanol often involves complex steps designed to introduce specific functional groups at designated positions of the steroid nucleus. For instance, the preparation of steroidal dienes from precursors such as 7alpha-bromide demonstrates the intricate steps involved, including regioselective synthesis, acetylation, and rearrangement processes (Van Arnum et al., 2004). These steps are critical for altering the molecular structure to achieve desired chemical properties and biological activities.

Scientific Research Applications

Activation and Regulation in Cholesterol Metabolism

6alpha-Hydroxycholestanol has been identified as a significant component in the study of nuclear receptors involved in cholesterol metabolism. Song, Hiipakka, and Liao (2000) discovered that certain 6alpha-hydroxylated bile acids are specific activators of the liver X receptor alpha (LXRalpha), which plays a crucial role in the regulation of cholesterol 7alpha-hydroxylase gene expression. This gene is vital for the major pathway of bile acid synthesis. Their research also includes the development of synthetic 6alpha-hydroxylated bile acid analogs with potential therapeutic applications in hypercholesterolemia management (Song, Hiipakka, & Liao, 2000).

Anticholestatic and Hypolipidemic Effects

Further exploring the applications in cholesterol metabolism, Pellicciari et al. (2002) synthesized and evaluated 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a 6alpha-alkyl-substituted analogue of chenodeoxycholic acid. This compound showed promising results as a potent and selective farnesoid X receptor (FXR) agonist with anticholestatic activity in animal models of cholestasis (Pellicciari et al., 2002).

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral properties of compounds related to this compound have been a subject of interest. Xia et al. (2010) isolated sesquiterpene lactones from Sonchus arvensis L., which demonstrated antibacterial activity against the oral pathogen Streptococcus mutans, indicating potential applications in dental health and oral hygiene (Xia et al., 2010). Additionally, Peng et al. (2010) identified polyhydroxy sterols from the China Sea starfish Asterina pectinifera, including a compound structurally similar to this compound, which exhibited antiviral activity against herpes simplex virus type 1 and cytotoxicity against human liver carcinoma HepG2 cells (Peng et al., 2010).

Analytical Chemistry and Detection Methods

Ronsein et al. (2010) conducted a study on the detection and characterization of cholesterol-oxidized products, including this compound, using high-performance liquid chromatography coupled with mass spectrometry. This research is significant for understanding the role of cholesterol oxidation in various diseases and developing methods for their detection (Ronsein et al., 2010).

Safety and Hazards

6alpha-Hydroxycholestanol is a sterol that is cholestanol in which the hydrogen at the 6alpha position has been replaced by a hydroxy group . It is a 3beta-hydroxy steroid, a 6alpha-hydroxy steroid, a diol, and a sterol .

Biochemical Analysis

Biochemical Properties

6alpha-Hydroxycholestanol plays a crucial role in biochemical reactions, particularly in the metabolism of sterols. It interacts with several enzymes, including hydroxysteroid dehydrogenases, which are involved in the oxidation and reduction of hydroxysteroids . These interactions are essential for maintaining the balance of sterol intermediates in the body. Additionally, this compound can bind to specific proteins, influencing their function and stability .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, particularly those involved in lipid metabolism and inflammation . By influencing gene expression, this compound can alter the production of key enzymes and proteins, thereby affecting cellular metabolism . This compound also impacts cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical pathway . For instance, this compound can inhibit the activity of certain hydroxysteroid dehydrogenases, leading to changes in the levels of sterol intermediates . Additionally, it can influence gene expression by interacting with nuclear receptors and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models . These effects include alterations in lipid metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can positively influence lipid metabolism and reduce inflammation . At high doses, this compound can exhibit toxic effects, including liver damage and disruptions in endocrine function . Threshold effects have been observed, where specific dosages lead to significant changes in metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sterol metabolism . It interacts with enzymes such as hydroxysteroid dehydrogenases and cytochrome P450 oxidases, which are crucial for the conversion of sterols into bile acids and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These include sterol carrier proteins and lipoproteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to these organelles . The subcellular localization of this compound is essential for its function, as it allows for precise interactions with enzymes and other biomolecules involved in sterol metabolism .

properties

IUPAC Name

(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWTYEQRXYIMND-XNZKQLDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-Hydroxycholestanol
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6alpha-Hydroxycholestanol
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6alpha-Hydroxycholestanol
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6alpha-Hydroxycholestanol
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6alpha-Hydroxycholestanol
Reactant of Route 6
6alpha-Hydroxycholestanol

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